

Applications of beta-D-sorbofuranose in the development of novel sweeteners

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Compound of Interest

Compound Name: *beta-D-sorbofuranose*

Cat. No.: *B12653063*

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The Sweet Potential of Beta-D-Sorbofuranose: A Novel Low-Calorie Sweetener

Introduction: The escalating global health concerns associated with high sugar consumption have fueled the search for novel, low-calorie sweeteners. **Beta-D-sorbofuranose**, a naturally occurring rare sugar, has emerged as a promising candidate in this pursuit. As a specific stereoisomer of D-sorbose, it offers a sweet taste with potentially reduced caloric impact and additional metabolic benefits. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of **beta-D-sorbofuranose** and its parent compound, D-sorbose, in the development of new sweetening solutions.

Application Notes

Sweetening Properties and Caloric Value of Sorbose

D-Sorbose, and by extension its furanose form, presents an attractive profile for a sugar substitute. It is recognized for its sweet taste and low-caloric content, making it a suitable alternative for healthier food formulations.^[1] L-Sorbose, another stereoisomer, is reported to have a sweetness equivalent to sucrose.^[2] More specifically, L-sorbose is stated to be 60–70% as sweet as table sugar but with only a quarter of the calories.^[3] D-sorbose has a sweetness level of about 70% that of sucrose.^[4]

Metabolic and Health Implications

Beyond its favorable taste profile, D-sorbose exhibits intriguing metabolic effects. Studies have shown that it can inhibit disaccharidase activity, which in turn helps to suppress postprandial blood glucose and insulin levels in rats.^{[5][6][7]} This suggests that sweeteners based on D-sorbose may contribute to the prevention of lifestyle-related diseases such as type 2 diabetes.^{[5][6]} The intestinal absorption of D-sorbose is mediated by the glucose transporter type 5 (GLUT5).^[8] Research indicates that a significant portion of ingested D-sorbose is excreted in the urine, suggesting it does not contribute significantly to energy intake.^[8]

Taste Profile and Formulation Considerations

While D-sorbose offers a sweet taste, its temporal profile may differ from that of sucrose. A Japanese patent describes the sweetness of D-sorbose as having a rapid onset that diminishes quickly.^[4] To create a more balanced and sugar-like taste, D-sorbose can be blended with other sweeteners, such as sugar alcohols (sorbitol, mannitol, xylitol, erythritol), high-intensity sweeteners (aspartame, sucralose, stevia), or other sugars like glucose and fructose.^[4]

Quantitative Data Summary

Property	Value	References
Sweetness (L-Sorbose)	Equivalent to sucrose	[2]
60-70% of sucrose	[3]	
Sweetness (D-Sorbose)	70% of sucrose	[4]
Caloric Content (L-Sorbose)	~25% of sucrose	[3]
Caloric Content (D-Sorbose)	Low-caloric	[1]
Inhibition of Sucrase (D-Sorbose)	$K_i = 7.5 \text{ mM}$	[7]

Experimental Protocols

Protocol 1: Sensory Evaluation of Beta-D-Sorbofuranose Sweetness

Objective: To determine the relative sweetness of **beta-D-sorbofuranose** compared to sucrose using a trained sensory panel.

Methodology:

- Panelist Training: Select and train a panel of 10-15 individuals to recognize and scale the intensity of sweet taste. Use sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%, 10% w/v) as reference standards.
- Sample Preparation:
 - Prepare a series of **beta-D-sorbofuranose** solutions in deionized water at different concentrations.
 - Prepare a series of sucrose solutions to be used as controls and for comparison.
 - All solutions should be prepared fresh and presented at a standardized temperature (e.g., room temperature).
- Testing Procedure:
 - Employ a randomized, double-blind presentation of the samples to the panelists.
 - Use a two-alternative forced-choice (2-AFC) or a rating scale method.
 - For 2-AFC, present pairs of samples (one sucrose, one **beta-D-sorbofuranose**) and ask panelists to identify the sweeter sample.
 - For rating, ask panelists to rate the sweetness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
- Data Analysis:
 - For 2-AFC data, calculate the point of subjective equality (PSE), which is the concentration of **beta-D-sorbofuranose** that is perceived as equally sweet to a given

concentration of sucrose.

- For rating data, analyze the sweetness intensity ratings using appropriate statistical methods (e.g., ANOVA) to compare the sweetness of different concentrations of **beta-D-sorbofuranose** and sucrose.

Protocol 2: Quantification of Beta-D-Sorbofuranose using High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust HPLC method for the quantification of **beta-D-sorbofuranose** in various matrices.

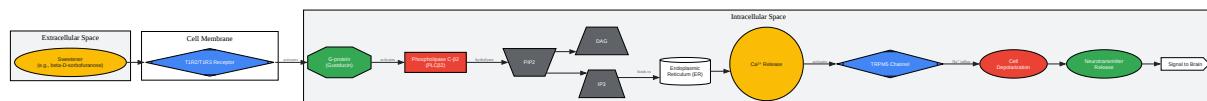
Methodology:

- Instrumentation:
 - HPLC system equipped with a refractive index detector (RID).
 - Amino-based or ligand-exchange chromatography column suitable for sugar analysis.
- Reagents and Standards:
 - Acetonitrile (HPLC grade).
 - Ultrapure water.
 - **Beta-D-sorbofuranose** standard of high purity.
- Chromatographic Conditions (Example):
 - Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35°C.
 - Detector Temperature: 35°C.
 - Injection Volume: 10-20 µL.

- Standard Curve Preparation:
 - Prepare a series of standard solutions of **beta-D-sorbofuranose** in the mobile phase at known concentrations.
 - Inject each standard and record the peak area.
 - Construct a calibration curve by plotting peak area against concentration.
- Sample Preparation:
 - Dissolve the sample containing **beta-D-sorbofuranose** in the mobile phase.
 - Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
 - Dilute the sample as necessary to fall within the linear range of the standard curve.
- Analysis and Quantification:
 - Inject the prepared sample into the HPLC system.
 - Identify the **beta-D-sorbofuranose** peak based on its retention time compared to the standard.
 - Quantify the concentration of **beta-D-sorbofuranose** in the sample by interpolating its peak area on the standard curve.

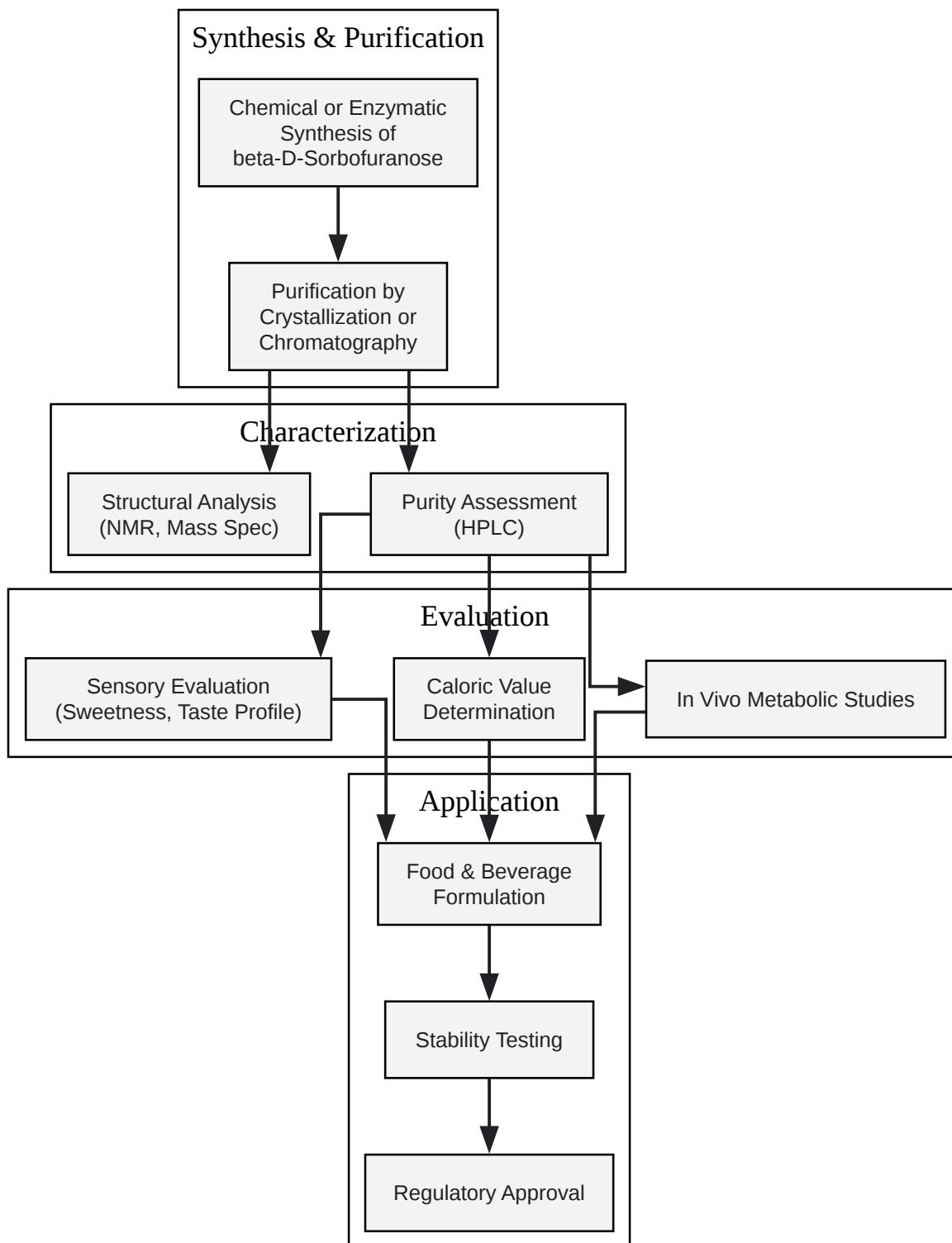
Signaling Pathways and Experimental Workflows

The perception of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This interaction triggers a downstream signaling cascade, leading to neurotransmitter release and the sensation of sweetness.



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Caption: Sweet taste signal transduction pathway.

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Caption: Experimental workflow for novel sweetener development.

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